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Abstract

This guide provides a comprehensive technical overview of the essential physicochemical
properties of 2-Isopropylmorpholine hydrochloride, a heterocyclic amine of interest in
medicinal chemistry and drug development.[1][2][3] Given the limited specific literature on this
particular salt, this document outlines a systematic approach for its complete characterization,
grounded in established principles of pharmaceutical sciences. It details the causality behind
experimental choices and provides robust, step-by-step protocols for determining key
parameters such as solubility, pKa, partition coefficient (LogP), melting point, and stability. This
whitepaper is designed to serve as a practical manual for scientists, enabling a thorough and
accurate evaluation of 2-Isopropylmorpholine hydrochloride to support drug discovery and
development initiatives.

Introduction and Molecular Profile

Morpholine and its derivatives are recognized as "privileged pharmacophores" in medicinal
chemistry, forming the core structure of numerous approved drugs, including the antibiotic
Linezolid and the anticancer agent Gefitinib.[1][4] The morpholine ring is valued for its ability to
improve pharmacokinetic properties, such as aqueous solubility and metabolic stability.[1][2] 2-
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Isopropylmorpholine hydrochloride is a specific derivative belonging to this versatile class of
compounds.[5] As a hydrochloride salt, it is expected to exhibit improved solubility and handling
properties compared to its free base form, making its characterization critical for formulation
and development.

This guide establishes a framework for the systematic physicochemical analysis of 2-
Isopropylmorpholine hydrochloride.

Molecular Structure:

IUPAC Name: 2-propan-2-ylmorpholine;hydrochloride[6]

CAS Number: 1432678-91-5[6][7][S]

Molecular Formula: C7H16CINO[8]

Molecular Weight: 165.66 g/mol [8]

Identifier Value Source

2-propan-2-
IUPAC Name ] ] Fluorochem|6]
ylmorpholine;hydrochloride

ChemicalBook, BLD Pharm[7]

CAS Number 1432678-91-5 8]

Molecular Formula C7H16CINO BLD Pharm|8]
Molecular Weight 165.66 g/mol BLD Pharm]8]
Canonical SMILES CC(C)C1CNCcco1.cl Fluorochem|6]

Physicochemical Characterization Workflow

A logical and phased approach is essential for characterizing a new chemical entity. The
following workflow ensures that foundational data informs subsequent, more complex
experiments.

Caption: Workflow for Physicochemical Characterization.
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Foundational Properties and Experimental

Protocols
Identity and Purity

Rationale: Before any other property is measured, it is imperative to confirm the chemical
identity and purity of the substance. Impurities can significantly alter experimental results for
properties like melting point and solubility.

Experimental Protocol: HPLC-UV and LC-MS

o Sample Preparation: Prepare a 1 mg/mL stock solution of 2-Isopropylmorpholine
hydrochloride in methanol. Dilute to an appropriate concentration (e.g., 50 pg/mL) with the
mobile phase.

e HPLC Conditions (General Method):
o Column: C18 reverse-phase, 4.6 x 150 mm, 5 pm.

o Mobile Phase: Gradient elution. A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in
Acetonitrile.

o Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to
initial conditions.

o Flow Rate: 1.0 mL/min.
o Detector: UV at 210 nm (as morpholines lack a strong chromophore).

o Mass Spectrometer (MS): Use an ESI source in positive ion mode to confirm the mass of
the parent ion (C7H15NO), which should be m/z 129.2.

e Analysis: Purity is determined by the area percentage of the main peak in the UV
chromatogram. The MS spectrum confirms the molecular weight of the free base.

Melting Point
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Rationale: The melting point is a fundamental physical property that provides an indication of
purity. A sharp melting range is characteristic of a pure crystalline solid.

Experimental Protocol: Capillary Melting Point

Apparatus: Use a standard melting point apparatus (e.g., Buchi or Stuart Scientific).

o Sample Preparation: Finely powder a small amount of the dry sample. Pack the powder into
a capillary tube to a height of 2-3 mm.

o Measurement: Place the capillary in the apparatus. Heat at a rapid rate (10-20 °C/min) to
determine an approximate melting range.

o Refined Measurement: Repeat with a fresh sample, heating rapidly to within 20 °C of the
approximate melting point, then reduce the heating rate to 1-2 °C/min.

e Recording: Record the temperature at which the first drop of liquid appears and the
temperature at which the entire sample becomes liquid. This range is the melting point. For
comparison, the melting point of unsubstituted Morpholine Hydrochloride is reported as 179-
181 °C.[9]

Dissociation Constant (pKa)

Rationale: The pKa value is critical as it dictates the ionization state of the molecule at different
pH values. The secondary amine in the morpholine ring is basic.[4][5] Its pKa will determine the
pH range over which the compound exists as the charged hydrochloride salt versus the neutral
free base, which profoundly impacts solubility, absorption, and distribution.

Experimental Protocol: Potentiometric Titration

o Solution Preparation: Accurately weigh ~10 mg of 2-lIsopropylmorpholine hydrochloride
and dissolve it in 50 mL of degassed, deionized water.

« Titration: Titrate the solution with a standardized 0.1 M NaOH solution using a calibrated pH
meter to monitor the pH.

o Data Analysis: Record the pH after each addition of titrant. Plot the pH versus the volume of
NaOH added. The pKa is the pH at the half-equivalence point (where half of the acid has
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been neutralized). The inflection point of the curve represents the equivalence point.

Key Pharmaceutical Properties
Solubility Profile

Rationale: Aqueous solubility is a cornerstone of drug development, influencing dissolution rate
and bioavailability. For an ionizable compound like 2-Isopropylmorpholine hydrochloride,
solubility is highly pH-dependent.

Experimental Protocol: pH-Solubility Profile

Buffer Preparation: Prepare a series of buffers covering the physiologically relevant pH range
(e.g.,pH 1.2,4.5,6.8,7.4).

o Equilibration: Add an excess amount of the compound to vials containing each buffer.

o Shaking: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a
predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

o Sample Processing: After equilibration, filter or centrifuge the samples to remove
undissolved solids.

o Quantification: Dilute the supernatant and analyze the concentration of the dissolved
compound using a validated HPLC-UV method.

o Data Presentation: Plot the measured solubility (in mg/mL or pg/mL) against the pH of the
buffer.

Expected Trend for a Basic
Parameter

Description

Compound

Kinetic Solubility

Measured after a short

incubation time.

Higher solubility at lower pH

due to protonation.

Thermodynamic Solubility

Measured at equilibrium (long

incubation).

Higher solubility at lower pH;
may show a plateau below the

pKa.
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Partition and Distribution Coefficient (LogP & LogD)

Rationale: The octanol-water partition coefficient (LogP) is a measure of a compound's
lipophilicity in its neutral form. The distribution coefficient (LogD) measures lipophilicity at a
specific pH, accounting for all ionic species. These parameters are crucial for predicting
membrane permeability and absorption.

Experimental Protocol: Shake-Flask Method (OECD 107)

o System Preparation: Pre-saturate n-octanol with water and water (or a specific pH buffer)
with n-octanol.

o Sample Preparation: Prepare a stock solution of the compound in the agueous phase.

 Partitioning: Mix equal volumes of the octanol and the aqueous sample solution in a flask.
o Equilibration: Shake the flask for a set period (e.g., 1-2 hours) at a constant temperature.
e Phase Separation: Centrifuge the flask to ensure complete separation of the two phases.

o Quantification: Carefully remove an aliquot from the agueous phase and measure the
compound's concentration using HPLC-UV.

 Calculation:
o LogD:LogD = log10([Compound]octanol / [Compound]aqueous)
o The concentration in octanol is found by difference from the initial aqueous concentration.

o To determine LogP, this experiment must be performed at a pH where the compound is
fully in its neutral (free base) form (i.e., at least 2 pH units above its pKa).

Stability Assessment

Rationale: Understanding a compound's chemical stability is mandatory for determining its
shelf-life and identifying potential degradation products. Forced degradation studies are used to
predict the degradation pathways. The morpholine ring itself can be susceptible to oxidation at
the nitrogen atom.[10]
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Caption: Forced Degradation Workflow.
Experimental Protocol: Forced Degradation

o Stock Solution: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g.,
50:50 acetonitrile:water).

e Stress Conditions:

Acidic: Add 1 M HCI and heat at 80 °C for 24 hours.

[¢]

Basic: Add 1 M NaOH and heat at 80 °C for 24 hours.

[e]

o

Oxidative: Add 3% H202 and store at room temperature for 24 hours.

Thermal: Heat the stock solution at 80 °C for 24 hours.

[¢]

[e]

Photolytic: Expose the solution to UV/Visible light (ICH Q1B conditions).

e Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by
a stability-indicating HPLC-UV/MS method.

o Evaluation: Compare the chromatograms of stressed samples to a control. Calculate the
percentage degradation and use MS data to identify the mass of any new peaks
(degradants).

Conclusion

The physicochemical properties of 2-Isopropylmorpholine hydrochloride are foundational to
its potential development as a therapeutic agent. This guide provides the necessary framework
and detailed protocols for a comprehensive characterization. By systematically determining its
identity, purity, melting point, pKa, pH-solubility profile, lipophilicity, and degradation pathways,
researchers can build a robust data package. This information is essential for making informed
decisions in lead optimization, formulation development, and preclinical evaluation, ultimately
enabling the progression of promising morpholine-based candidates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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